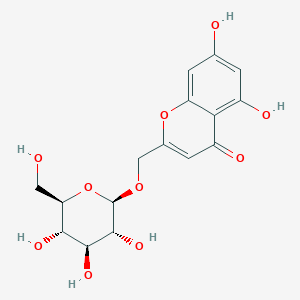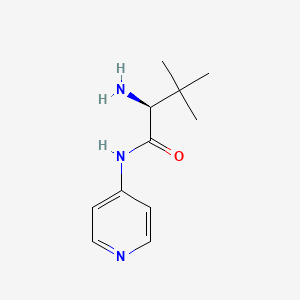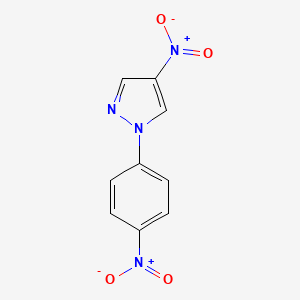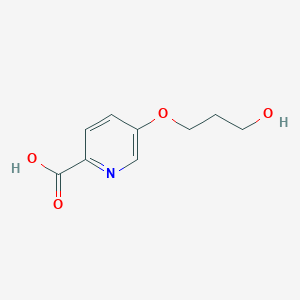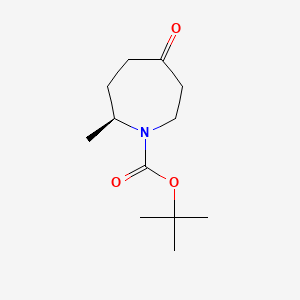
tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate is a compound with a unique structure, featuring a tert-butyl ester group, a keto group, and an azepane ring. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate typically involves a multi-step process. The key steps include the formation of the azepane ring and the introduction of the tert-butyl ester and keto functionalities. This process may involve the use of protecting groups, specific reaction conditions, and purification techniques to achieve the desired product in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would require scaling up the laboratory synthesis procedures. This involves optimizing reaction conditions to ensure efficiency, safety, and cost-effectiveness. The use of continuous flow reactors and automation in industrial settings can help achieve these goals, ensuring a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate undergoes several types of reactions, including:
Oxidation: : Conversion of the keto group into other functional groups.
Reduction: : Reduction of the keto group to an alcohol.
Substitution: : Reactions involving the replacement of functional groups within the molecule.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: : Such as nucleophiles and electrophiles under specific pH and temperature conditions.
Major Products
Applications De Recherche Scientifique
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: : As a building block in organic synthesis for the creation of more complex molecules.
Biology: : In the study of enzyme-substrate interactions and as a potential scaffold for drug design.
Medicine: : As a lead compound in the development of new pharmaceuticals, particularly those targeting neurological pathways.
Industry: : In the production of advanced materials, polymers, and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The compound exerts its effects through its interactions with specific molecular targets and pathways. The presence of the keto group and the azepane ring allows for unique binding interactions with enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in medicinal chemistry and biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: : Similar in structure but with a five-membered ring instead of the seven-membered azepane ring.
Piperidine derivatives: : Featuring a six-membered ring with nitrogen, differing in ring size and chemical properties.
Morpholine derivatives: : Including an oxygen atom in the ring, providing different reactivity and applications.
Uniqueness
Tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate stands out due to its specific ring size, functional groups, and the potential for diverse chemical modifications. These characteristics make it more versatile in certain synthetic and research contexts compared to its analogs.
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-methyl-5-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9-5-6-10(14)7-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Clé InChI |
HXEKTYIGUGQQPZ-VIFPVBQESA-N |
SMILES isomérique |
C[C@H]1CCC(=O)CCN1C(=O)OC(C)(C)C |
SMILES canonique |
CC1CCC(=O)CCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


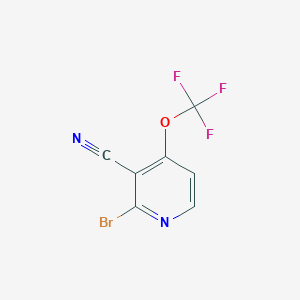
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
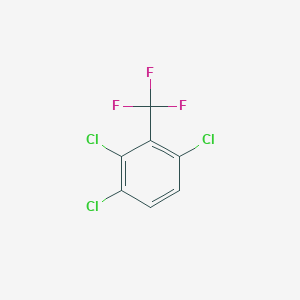
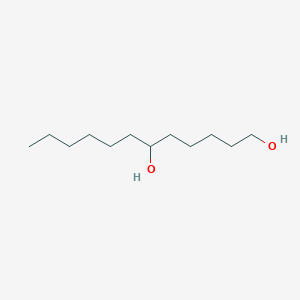
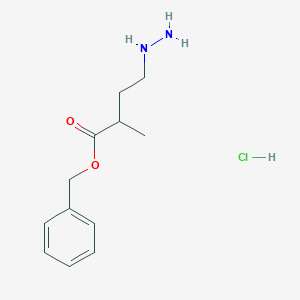
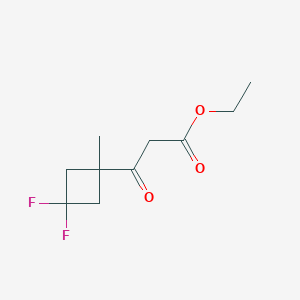
![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
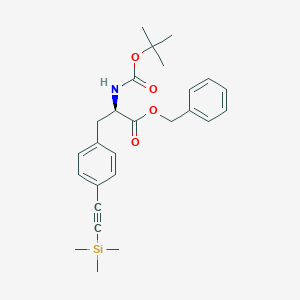
![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)
![6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B15361899.png)
